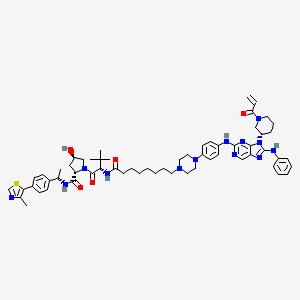
PROTAC EGFR degrader 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EGFR degrader 3 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is associated with various cancers, making it a significant target for cancer therapy. This compound utilizes the ubiquitin-proteasome system to selectively degrade EGFR, offering a novel approach to cancer treatment by overcoming resistance mechanisms associated with traditional inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EGFR degrader 3 involves the conjugation of an EGFR-binding ligand with an E3 ubiquitin ligase ligand through a linker. The process typically starts with the synthesis of the individual components:
EGFR-binding ligand: This is often derived from known EGFR inhibitors such as gefitinib.
E3 ubiquitin ligase ligand: Commonly used ligands include those that bind to von Hippel-Lindau (VHL) or cereblon (CRBN).
Linker: A flexible linker is used to connect the two ligands.
The conjugation reaction is usually carried out under mild conditions to preserve the integrity of the ligands. The final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Use of automated synthesis equipment: For precise control over reaction parameters.
Purification: Large-scale chromatographic techniques are employed to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
PROTAC EGFR degrader 3 undergoes several types of chemical reactions:
Oxidation: Can occur at the linker or the ligands, potentially affecting the stability of the compound.
Reduction: Less common but can occur under specific conditions.
Substitution: Primarily involves the linker, where different substituents can be introduced to modify the properties of the PROTAC.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents and nucleophiles are employed depending on the desired modification.
Major Products
The major products formed from these reactions include modified versions of this compound with altered linkers or ligands, which can affect its binding affinity and degradation efficiency .
Scientific Research Applications
PROTAC EGFR degrader 3 has a wide range of applications in scientific research:
Chemistry: Used to study the principles of targeted protein degradation and the design of bifunctional molecules.
Biology: Helps in understanding the role of EGFR in cellular processes and its degradation pathways.
Medicine: Investigated as a potential therapeutic agent for cancers with overexpressed or mutated EGFR.
Industry: Used in the development of new cancer therapies and in drug discovery programs.
Mechanism of Action
PROTAC EGFR degrader 3 exerts its effects by forming a ternary complex with EGFR and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
PROTAC EGFR degrader 1: Another EGFR-targeting PROTAC with a different linker and E3 ligase ligand.
PROTAC EGFR degrader 2: Similar to degrader 3 but with modifications to improve cell permeability and stability.
HJM-561: A potent and selective EGFR PROTAC that degrades specific EGFR mutants but not the wild-type protein.
Uniqueness
PROTAC EGFR degrader 3 is unique due to its specific design, which allows for efficient degradation of EGFR with minimal off-target effects. Its ability to overcome resistance mechanisms associated with traditional EGFR inhibitors makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C60H77N13O5S |
|---|---|
Molecular Weight |
1092.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1 |
InChI Key |
RYXQXEGTLNBKEC-DKQRTKIFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831989.png)
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B10832003.png)
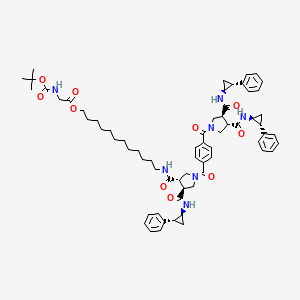
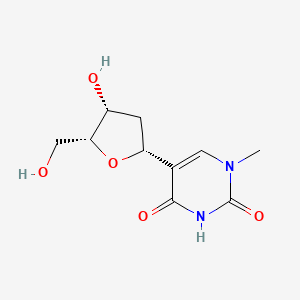
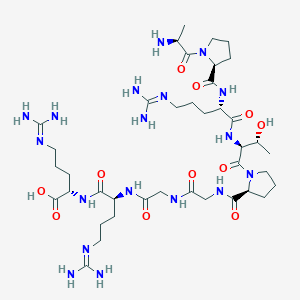
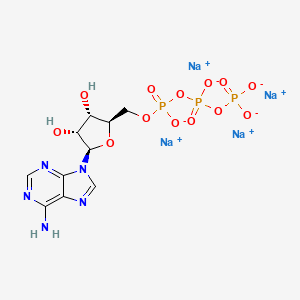
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)
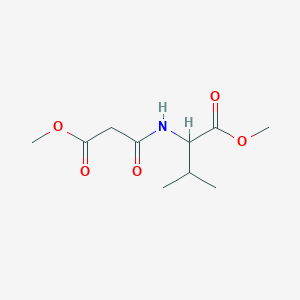
![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)

![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)
